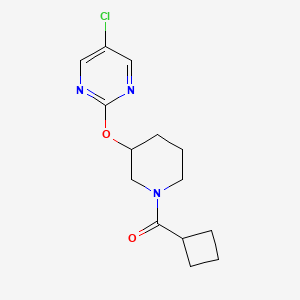

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone

Description

This compound features a piperidine core substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group and a cyclobutyl methanone moiety at the 1-position.

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclobutylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c15-11-7-16-14(17-8-11)20-12-5-2-6-18(9-12)13(19)10-3-1-4-10/h7-8,10,12H,1-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVZJDSHSNVGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract. It plays a crucial role in glucose homeostasis and energy metabolism.

Mode of Action

The compound acts as an agonist to the GPR119 receptor. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract. This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes.

Biochemical Pathways

The compound affects the insulin signaling pathway and the GLP-1 signaling pathway . By stimulating the GPR119 receptor, it enhances insulin secretion from the pancreas and GLP-1 secretion from the gastrointestinal tract. This leads to improved glucose homeostasis and potentially beneficial effects on glycemic control in diabetes.

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone , also known as compound X , has emerged as a significant subject of research due to its potential biological activities, particularly in pharmacology. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H18ClN3O3 , with a molecular weight of approximately 299.75 g/mol . The structure includes:

- Chloropyrimidine moiety : This five-membered ring containing nitrogen is crucial for biological interactions.

- Piperidine ring : A six-membered saturated ring that enhances the compound's affinity for biological targets.

- Cyclobutyl group : This contributes to the compound's stability and bioavailability.

The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The chloropyrimidine moiety is known to bind to nucleotide-binding sites, while the piperidine ring enhances specificity. The cyclobutyl group aids in stabilizing the compound within biological systems, which may modulate various biochemical pathways leading to observed biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Effects : Preclinical studies have demonstrated that this compound inhibits tumor growth by interfering with cell cycle progression and inducing apoptosis in various cancer cell lines.

- Antimicrobial Activity : Similar compounds have shown promising results against various pathogens, including Candida auris, indicating potential antifungal properties .

- Neuroprotective Effects : Some derivatives of piperidine have been noted for their neuroprotective capabilities, suggesting that this compound may also possess such properties .

Case Studies

-

Antitumor Activity :

- In vitro studies showed that this compound effectively induced apoptosis in cancer cells, leading to reduced viability and altered cell cycle dynamics. The mechanism involved downregulation of key proteins associated with cell survival pathways.

- Antifungal Activity :

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Key Structural Features:

- Target Compound: Piperidine Substituents: 5-Chloropyrimidin-2-yloxy (electron-withdrawing group), cyclobutyl methanone.

- Analog 1 (): Compound 7a: 5-Amino-3-hydroxy-1H-pyrazol-1-yl and 2,4-diamino-3-cyanothiophene-5-yl groups. Compound 7b: Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate substituent.

- Analog 2 (): Example: (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone. Key Differences: Fluorinated cyclobutyl enhances lipophilicity and metabolic stability; imidazo-pyrrolo-pyrazine core enables π-π stacking in kinase inhibition .

Pharmacological and Physicochemical Properties

Research Trends and Future Perspectives

- Target Compound: Understudied but structurally poised for kinase inhibition. Computational modeling suggests affinity for CDK2/cyclin E due to chloropyrimidine’s similarity to known inhibitors.

- Fluorinated Derivatives : Advanced candidates in oncology pipelines; fluorination improves both potency and blood-brain barrier penetration .

Q & A

Q. What are the typical synthetic routes for (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(cyclobutyl)methanone?

The synthesis involves multi-step reactions, often starting with the formation of the piperidine intermediate. Key steps include:

- Coupling Reactions : Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to link the chloropyrimidine and piperidine moieties under inert conditions .

- Methanone Introduction : Reaction of the intermediate with cyclobutyl carbonyl chloride or via ketone-forming reagents like DCC (dicyclohexylcarbodiimide) .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized post-synthesis?

Essential analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of the pyrimidine-piperidine linkage and cyclobutyl group orientation .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, often using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₁₇ClN₄O₂; calc. 332.09 g/mol) .

Q. What initial biological assays are recommended for target identification?

Preliminary screens include:

- Enzyme Inhibition Assays : Testing against kinases or proteases via fluorescence-based or radiometric methods .

- Receptor Binding Studies : Competitive binding assays using radiolabeled ligands (e.g., ³H-labeled analogs) .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yield steps (e.g., coupling)?

- Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)₂, XPhos Pd G3) to improve cross-coupling efficiency .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or dioxane to reduce side reactions .

- Temperature Control : Conduct reactions under reflux (80–100°C) with microwave assistance to accelerate kinetics .

- In-Situ Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation .

Q. How to resolve contradictory bioactivity data across assays?

- Orthogonal Assays : Validate kinase inhibition via both radiometric (filter-binding) and fluorescence polarization (FP) methods .

- Structural Analysis : Perform X-ray crystallography or cryo-EM to confirm target binding modes .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to rule out rapid degradation as a confounding factor .

Q. What structure-activity relationship (SAR) insights exist for analogs?

Key modifications and their effects:

| Structural Feature | Biological Impact | Reference |

|---|---|---|

| 5-Chloropyrimidine | Enhances kinase selectivity | |

| Cyclobutyl Methanone | Improves metabolic stability | |

| Piperidine-Oxy Linkage | Critical for receptor binding | |

| Pyridine → Pyrimidine | Reduces off-target toxicity |

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Degrades >5% after 72 hours at 40°C (accelerated stability testing) .

- Photostability : Protect from UV light; use amber vials to prevent oxadiazole ring decomposition .

- pH Sensitivity : Stable in pH 6–8 buffers; avoid strong acids/bases to prevent piperidine ring hydrolysis .

Q. What advanced analytical methods validate purity for in vivo studies?

- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns .

- LC-MS/MS : Detect trace impurities (<0.1%) with MRM (multiple reaction monitoring) .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate bioactivity results with orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) .

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture levels) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.